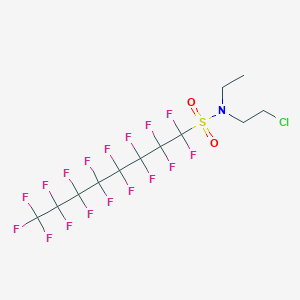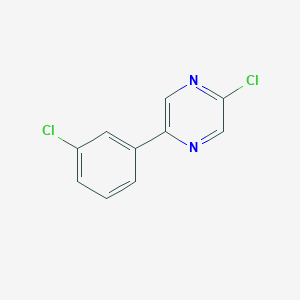![molecular formula C20H16O2 B14377066 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde CAS No. 89510-76-9](/img/structure/B14377066.png)
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde is an organic compound with the molecular formula C20H16O2 It is characterized by the presence of two formyl groups attached to a conjugated hexa-1,3,5-trienyl system, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde typically involves the reaction of terephthalaldehyde with a suitable conjugated diene under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with terephthalaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-[6-(4-Carboxyphenyl)hexa-1,3,5-trienyl]benzoic acid.
Reduction: 4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system can participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
4-[6-(4-Aminophenyl)hexa-1,3,5-trienyl]aniline: Similar structure but with amino groups instead of formyl groups.
4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]phenol: Similar structure but with hydroxy groups instead of formyl groups.
Uniqueness
The formyl groups allow for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
89510-76-9 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[6-(4-formylphenyl)hexa-1,3,5-trienyl]benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-15-19-11-7-17(8-12-19)5-3-1-2-4-6-18-9-13-20(16-22)14-10-18/h1-16H |
InChI Key |
YYZOFWPAGUWHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
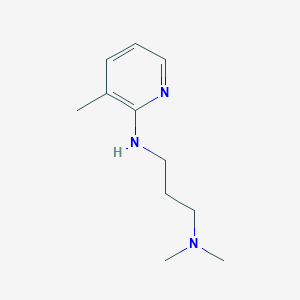
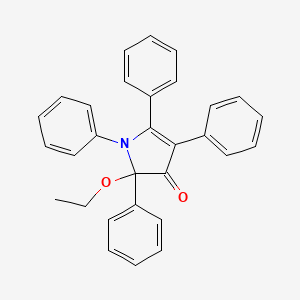
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
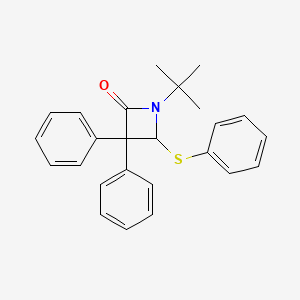
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
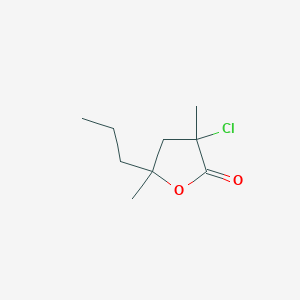
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
